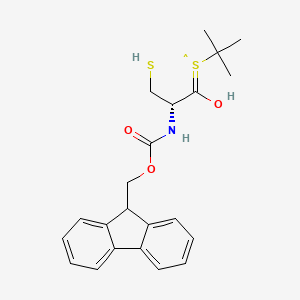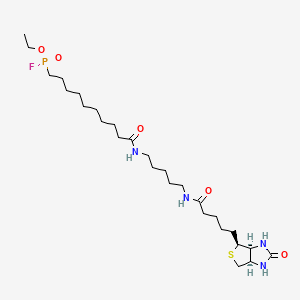
FP-Biotin (Mixture of Diastereomers)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluorophosphonate-biotin is a chemical probe that combines a fluorophosphonate moiety with a biotin tag. This compound is primarily used in activity-based protein profiling to analyze and enrich active serine hydrolases in complex proteomes . The fluorophosphonate moiety is known for its ability to covalently bind to the active sites of serine hydrolases, making it a valuable tool in proteomic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of fluorophosphonate-biotin involves attaching a fluorophosphonate group to a biotin tag via a polyethylene glycol linker . The synthetic route typically includes the following steps:
Preparation of the fluorophosphonate moiety: This involves the reaction of diisopropyl fluorophosphonate with appropriate reagents to introduce the fluorophosphonate group.
Attachment of the polyethylene glycol linker: The polyethylene glycol linker is attached to the fluorophosphonate moiety through a series of coupling reactions.
Conjugation with biotin: The final step involves the conjugation of the polyethylene glycol-fluorophosphonate intermediate with biotin.
Industrial Production Methods
Industrial production of fluorophosphonate-biotin follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key considerations include the choice of solvents, reaction temperatures, and purification methods to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Fluorophosphonate-biotin primarily undergoes covalent binding reactions with serine hydrolases. These reactions involve the formation of a covalent bond between the fluorophosphonate group and the active site serine residue of the enzyme .
Common Reagents and Conditions
The common reagents used in the synthesis of fluorophosphonate-biotin include diisopropyl fluorophosphonate, polyethylene glycol, and biotin. The reactions are typically carried out under mild conditions to preserve the integrity of the biotin tag .
Major Products Formed
The major product formed from the reaction of fluorophosphonate-biotin with serine hydrolases is a covalently modified enzyme. This modification allows for the selective enrichment and analysis of active serine hydrolases in complex proteomes .
Scientific Research Applications
Fluorophosphonate-biotin has a wide range of applications in scientific research:
Proteomics: It is used in activity-based protein profiling to identify and quantify active serine hydrolases in complex proteomes.
Enzyme Inhibition Studies: The compound is used to study the inhibition of serine hydrolases by various inhibitors.
Drug Discovery: Fluorophosphonate-biotin is employed in the identification of potential drug targets and the development of selective inhibitors.
Biological Imaging: The biotin tag allows for the visualization of labeled proteins using streptavidin-based detection methods.
Mechanism of Action
Fluorophosphonate-biotin exerts its effects by covalently binding to the active site serine residue of serine hydrolases. This binding occurs through the formation of a stable phosphonate ester bond between the fluorophosphonate group and the serine hydroxyl group . The biotin tag facilitates the detection and enrichment of the modified enzymes using streptavidin-based methods .
Comparison with Similar Compounds
Fluorophosphonate-biotin is unique in its ability to covalently modify serine hydrolases with high specificity. Similar compounds include:
Diisopropyl fluorophosphonate: A precursor to fluorophosphonate-biotin, used as a serine hydrolase inhibitor.
Fluorophosphonate-rhodamine: A similar probe that uses a rhodamine tag instead of biotin for fluorescence-based detection.
Fluorophosphonate-alkyne: Another variant that incorporates an alkyne group for click chemistry applications.
Fluorophosphonate-biotin stands out due to its biotin tag, which allows for versatile detection and enrichment methods using streptavidin-based techniques .
Properties
Molecular Formula |
C27H50FN4O5PS |
|---|---|
Molecular Weight |
592.7 g/mol |
IUPAC Name |
N-[5-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]pentyl]-10-[ethoxy(fluoro)phosphoryl]decanamide |
InChI |
InChI=1S/C27H50FN4O5PS/c1-2-37-38(28,36)20-14-7-5-3-4-6-9-16-24(33)29-18-12-8-13-19-30-25(34)17-11-10-15-23-26-22(21-39-23)31-27(35)32-26/h22-23,26H,2-21H2,1H3,(H,29,33)(H,30,34)(H2,31,32,35)/t22-,23-,26-,38?/m0/s1 |
InChI Key |
ZIFSFLGSUTZFCP-ZQCNBMBSSA-N |
Isomeric SMILES |
CCOP(=O)(CCCCCCCCCC(=O)NCCCCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)F |
Canonical SMILES |
CCOP(=O)(CCCCCCCCCC(=O)NCCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4S)-4-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12358727.png)

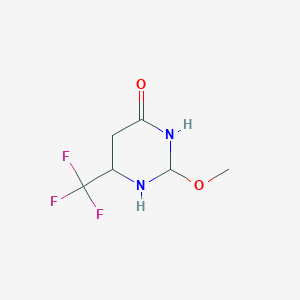
![N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]-5-methoxy-9-oxo-4H-acridine-4-carboxamide](/img/structure/B12358746.png)
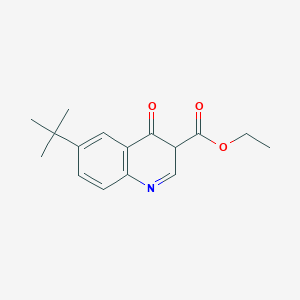
![Spiro[1,3-dioxolane-2,6'-4a,5,7,8-tetrahydroquinoline]-2'-one](/img/structure/B12358753.png)
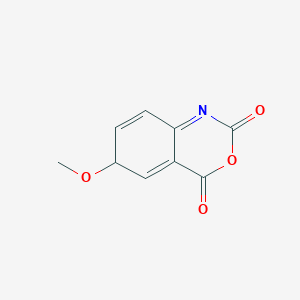

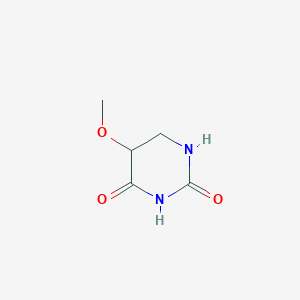

![N-(2,6-diethylphenyl)-3-[[4-(4-methylpiperazin-1-yl)benzoyl]amino]-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrazole-5-carboxamide](/img/structure/B12358791.png)

![tert-butyl (1S,5R)-6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B12358805.png)
